molecular formula C12H16N4 B1463154 3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine CAS No. 876299-97-7

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

Cat. No. B1463154
M. Wt: 216.28 g/mol
InChI Key: PKZOPZWDEDXAED-UHFFFAOYSA-N
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Description

“3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine” is a chemical compound with the CAS Number: 876299-97-7 . It has a molecular weight of 216.29 . The compound appears as a light yellow to brown solid .


Molecular Structure Analysis

The IUPAC name for this compound is 3-tert-butyl-1-(3-pyridinyl)-1H-pyrazol-5-amine . The InChI code is 1S/C12H16N4/c1-12(2,3)10-7-11(13)16(15-10)9-5-4-6-14-8-9/h4-8H,13H2,1-3H3 . The InChI key is PKZOPZWDEDXAED-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of +4C . The country of origin is CN . The shipping temperature is room temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Research has demonstrated efficient synthesis methods for pyrazole derivatives, highlighting their potential in creating biologically active compounds. One study outlines the preparation of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, exploring its reactivity under various conditions to form corresponding amides. This work contributes to the broader understanding of pyrazolo[5,1-c][1,2,4] triazine derivatives' chemical behavior and applications in pharmaceuticals (Mironovich & Shcherbinin, 2015).

Organic Synthesis Applications

  • Studies have detailed one-pot synthesis approaches for creating specific pyrazole derivatives, showcasing operational ease and efficiency. For instance, the solvent-free condensation/reduction reaction sequence to synthesize 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine from base compounds, underlining the methodological advancements in synthesizing N-heterocyclic amines (Becerra, Rojas, & Castillo, 2021).

Catalysis and Polymerization

  • Research into the use of pyrazolylamine ligands in nickel(II) catalyzed oligomerization and polymerization of ethylene shows that the reaction outcomes can vary significantly depending on the solvent and co-catalyst used. This highlights the potential of pyrazole derivatives in fine-tuning polymer production processes, offering insights into material science and engineering applications (Obuah, Omondi, Nozaki, & Darkwa, 2014).

Medicinal Chemistry and Drug Development

  • The synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate showcases the role of pyrazole derivatives as intermediates in developing targeted molecules for therapeutic applications. This research underscores the importance of pyrazole derivatives in the synthesis of complex molecules for drug discovery (Zhang et al., 2022).

Safety And Hazards

The safety information available indicates that there are no GHS symbols associated with this compound . For more detailed safety information, you can refer to the MSDS .

properties

IUPAC Name

5-tert-butyl-2-pyridin-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-12(2,3)10-7-11(13)16(15-10)9-5-4-6-14-8-9/h4-8H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZOPZWDEDXAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673063
Record name 3-tert-Butyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

CAS RN

876299-97-7
Record name 3-tert-Butyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure in Example 161A Step 3, 3-hydrazinylpyridine (501 mg, 4.0 mmol) and 4,4-dimethyl-3-oxopentanenitrile (437 mg, 4.0 mmol) were reacted to give 3-tert-butyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine (667 mg, 3.09 mmol, 77%), LC-MS (ESI) m/z 217 (M+H)+.
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
437 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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